Cas no 124573-34-8 (3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol)

3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
- 5H-Benzocyclohepten-5-ol, 6,7,8,9-tetrahydro-3-methoxy-
- 6,7,8,9-Tetrahydro-3-methoxy-5H-benzocyclohepten-5-ol
- EN300-1602774
- CS-0235722
- AKOS012030853
- 124573-34-8
- 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
-
- インチ: 1S/C12H16O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8,12-13H,2-5H2,1H3
- InChIKey: ILAPVIYVJKQBAO-UHFFFAOYSA-N
- SMILES: C12=CC(OC)=CC=C1CCCCC2O
計算された属性
- 精确分子量: 192.115029749g/mol
- 同位素质量: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.098±0.06 g/cm3(Predicted)
- Boiling Point: 330.2±37.0 °C(Predicted)
- 酸度系数(pKa): 14.50±0.20(Predicted)
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1602774-0.1g |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 0.1g |
$352.0 | 2023-06-04 | |
Enamine | EN300-1602774-50mg |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95.0% | 50mg |
$235.0 | 2023-09-23 | |
Enamine | EN300-1602774-250mg |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95.0% | 250mg |
$503.0 | 2023-09-23 | |
Enamine | EN300-1602774-10000mg |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95.0% | 10000mg |
$4360.0 | 2023-09-23 | |
Enamine | EN300-1602774-2.5g |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 2.5g |
$1988.0 | 2023-06-04 | |
Aaron | AR028ZQC-50mg |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 50mg |
$349.00 | 2025-02-17 | |
1PlusChem | 1P028ZI0-1g |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 1g |
$1316.00 | 2024-07-10 | |
1PlusChem | 1P028ZI0-2.5g |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 2.5g |
$2519.00 | 2024-07-10 | |
1PlusChem | 1P028ZI0-5g |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
124573-34-8 | 95% | 5g |
$3696.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306392-500mg |
6,7,8,9-Tetrahydro-3-methoxy-5H-benzocyclohepten-5-ol |
124573-34-8 | 98% | 500mg |
¥17080.00 | 2024-08-09 |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-olに関する追加情報
Introduction to 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS No. 124573-34-8)
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, identified by its Chemical Abstracts Service (CAS) number 124573-34-8, is a structurally complex organic compound belonging to the class of benzoannulene derivatives. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. The presence of a methoxy group and a tetrahydropyran ring system contributes to its distinct chemical properties, making it a subject of interest for further investigation in medicinal chemistry.
The compound’s name highlights several key structural features that are critical for understanding its behavior and potential applications. The benzo[7]annulen core represents a fused bicyclic system consisting of a benzene ring and a heptane ring, which imparts rigidity and specific spatial orientation to the molecule. This scaffold is often found in natural products and has been explored for its pharmacological potential. The 5-methoxy substituent at the 5-position introduces a hydrophobic character while also serving as a possible site for further functionalization or interaction with biological targets.
The tetrahydro prefix indicates the presence of a saturated six-membered ring attached to the benzoannulene system. This modification can influence the electronic properties and metabolic stability of the molecule. The overall structure of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol suggests that it may exhibit properties such as lipophilicity and moderate solubility in organic solvents, which are important factors in drug design.
Recent research in the field of heterocyclic chemistry has highlighted the importance of benzoannulene derivatives in developing novel therapeutic agents. Studies have shown that these compounds can interact with various biological targets, including enzymes and receptors, due to their rigid aromatic core and functionalizable side chains. The methoxy group in particular has been shown to enhance binding affinity in certain drug candidates by participating in hydrogen bonding or hydrophobic interactions.
In terms of synthetic chemistry, 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol presents an interesting challenge for organic chemists. The synthesis of benzoannulene derivatives often requires multi-step reactions involving cyclization and functional group transformations. Advances in synthetic methodologies have enabled the preparation of complex structures like this one with increasing efficiency and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzoannulene core.
The pharmacological profile of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is still under exploration, but preliminary studies suggest that it may possess bioactivity relevant to neurological disorders or anti-inflammatory pathways. The unique structural motifs present in this compound make it a promising candidate for further investigation in drug discovery programs. Researchers are particularly interested in how the tetrahydropyran ring and methoxy substituent influence its interactions with biological targets.
One area of active research is the exploration of benzoannulene derivatives as potential kinase inhibitors. Kinases are enzymes involved in many cellular processes, and their dysregulation is associated with various diseases. The rigid scaffold of benzo[7]annulen provides a suitable platform for designing molecules that can bind tightly to kinase active sites. The presence of polar functional groups like the methoxy group can further enhance binding affinity by forming specific interactions with amino acid residues in the kinase pocket.
Another exciting application is in the development of photopharmacological agents. Benzoannulene derivatives have been shown to exhibit photoreactivity due to their extended π-system. This property can be exploited to design light-sensitive drugs that respond to external stimuli such as light or infrared radiation. Such agents could be used for targeted therapy where precise control over drug release is required.
The synthesis and characterization of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol also contribute to our understanding of molecular diversity in drug discovery libraries. High-throughput screening campaigns often rely on diverse chemical structures to identify lead compounds with desired bioactivity. Compounds like this one expand the chemical space available for screening and may lead to novel therapeutic breakthroughs.
In conclusion,3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS No. 124573-34-8) represents an intriguing molecule with potential applications in pharmaceutical research. Its unique structural features make it a valuable candidate for further investigation into drug discovery and development. As synthetic methods continue to improve and our understanding of biological targets deepens,this compoundand similar derivatives are likely to play an important role in future therapeutic strategies.
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